molecular formula C13H13N3O2 B14442290 2-Amino-N-(4'-methylphenyl)-4-nitroaniline

2-Amino-N-(4'-methylphenyl)-4-nitroaniline

Cat. No.: B14442290
M. Wt: 243.26 g/mol
InChI Key: YBHGFNALXQJNRK-UHFFFAOYSA-N
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Description

2-Amino-N-(4’-methylphenyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group, a nitro group, and a methyl-substituted phenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4’-methylphenyl)-4-nitroaniline typically involves the nitration of 2-Amino-N-(4’-methylphenyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(4’-methylphenyl)-4-nitroaniline can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4’-methylphenyl)-4-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,4-diamino-N-(4’-methylphenyl)aniline.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-N-(4’-methylphenyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4’-methylphenyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-phenyl-4-nitroaniline
  • 2-Amino-N-(4-methylphenyl)aniline
  • 4-Nitroaniline

Uniqueness

2-Amino-N-(4’-methylphenyl)-4-nitroaniline is unique due to the presence of both an amino group and a nitro group on the aromatic ring, along with a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-N-(4-methylphenyl)-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)15-13-7-6-11(16(17)18)8-12(13)14/h2-8,15H,14H2,1H3

InChI Key

YBHGFNALXQJNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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